2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of 356.5 g/mol. This compound is classified as an amide due to the presence of the carboxamide functional group. It is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry.
The synthesis of 2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be approached through various methods, typically involving multi-step organic synthesis techniques. While specific synthetic routes were not detailed in the search results, general methods for synthesizing similar compounds often include:
Technical details regarding specific reagents, solvents, and conditions would typically be derived from experimental protocols in organic synthesis literature.
The molecular structure of 2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a complex arrangement:
InChI=1S/C21H28N2OS/c1-5-21(3,4)14-8-11-16-17(12-14)25-19(22)18(16)20(24)23-15-9-6-13(2)7-10-15/h6-7,9-10,14H,5,8,11-12,22H2,1-4H3,(H,23,24)
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N
This structural information can be utilized for computational modeling and predicting the compound's reactivity.
The chemical reactivity of 2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can include:
The specific reaction pathways would depend on the conditions and reactants involved.
Further studies would be required to elucidate its exact biological mechanisms and efficacy.
The compound is classified as an irritant based on safety data sheets associated with similar amide compounds.
2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has potential applications in:
This compound serves as a valuable tool for researchers exploring new therapeutic avenues and understanding complex biochemical interactions.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4